

Application Note: Quantitative Analysis of K-832 Using a Validated HPLC-Based Assay

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Compound of Interest

Compound Name: K-832

Cat. No.: B1241118

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Abstract

This application note describes a sensitive and robust HPLC-based assay for the quantitative analysis of **K-832**, chemically identified as 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one. The method utilizes reverse-phase high-performance liquid chromatography (HPLC) with UV detection, providing a reliable and accurate means of quantifying **K-832** in bulk drug substance and research formulations. The protocol outlined herein is suitable for researchers, scientists, and drug development professionals engaged in the characterization and analysis of this compound.

Introduction

K-832 is a poorly water-soluble pyridazinone derivative that has been investigated for its potential therapeutic properties.^[1] Pyridazinone-based compounds have shown a wide range of biological activities, including anticonvulsant, anti-inflammatory, and cardiotonic effects. Several studies suggest that the anticonvulsant action of some pyridazinones may be mediated through the enhancement of GABAergic neurotransmission.^{[2][3]} Accurate and precise analytical methods are crucial for the pharmacokinetic and pharmacodynamic assessment of new chemical entities like **K-832**. This document provides a detailed protocol for a reverse-phase HPLC method developed for the quantitative determination of **K-832**.

Physicochemical Properties of K-832

Property	Value	Reference
Chemical Name	2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one	[4]
Molecular Formula	C ₂₄ H ₁₉ ClN ₂ OS	[5]
Molecular Weight	434.94 g/mol	Inferred from Formula
Solubility	Poorly soluble in water	[4]
UV λ _{max}	Estimated to be in the range of 254-280 nm due to the aromatic nature of the compound. For this method, 260 nm was chosen.	Inferred from similar aromatic heterocyclic compounds.[6]

HPLC Method and Protocol

This method is intended for the quantification of **K-832** using a standard HPLC system equipped with a UV detector.

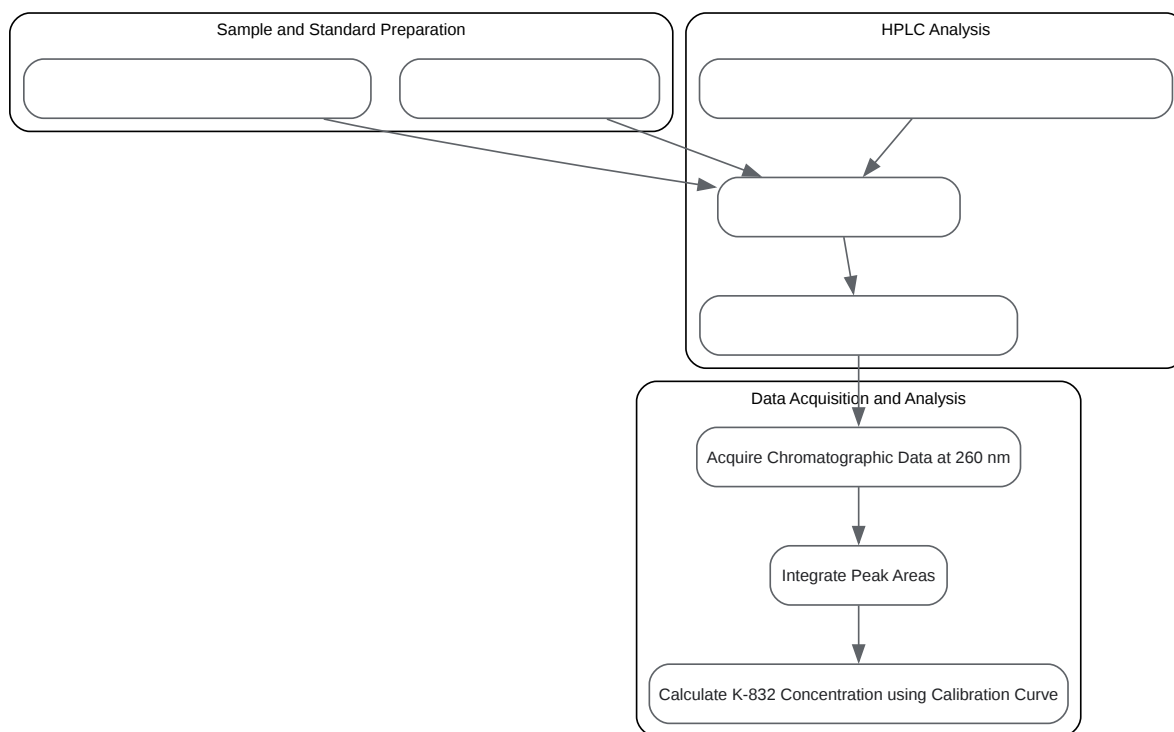
Instrumentation and Materials

- HPLC System: A system with a binary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Diluent: Acetonitrile/Water (50:50, v/v)
- **K-832** Reference Standard: Purity >99%
- Solvents: HPLC grade acetonitrile, water, and formic acid.

Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)
Gradient Program	0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12-12.1 min: 90-50% B; 12.1-15 min: 50% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	260 nm
Run Time	15 minutes

Experimental Workflow



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Caption: Experimental workflow for the HPLC analysis of **K-832**.

Detailed Protocol

- Mobile Phase Preparation:
 - Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.

- Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.
- Degas both mobile phases before use.
- Standard Solution Preparation:
 - Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of **K-832** reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
 - Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
- Sample Preparation:
 - Accurately weigh a portion of the sample containing **K-832** and transfer to a volumetric flask.
 - Add a suitable amount of diluent to dissolve the sample, using sonication if necessary.
 - Dilute to the final volume with the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
 - Filter the sample solution through a 0.45 µm syringe filter before injection.
- System Suitability:
 - Inject the 25 µg/mL working standard solution five times.
 - The relative standard deviation (RSD) of the peak area should be $\leq 2.0\%$.
 - The tailing factor for the **K-832** peak should be ≤ 2.0 .
 - The theoretical plates for the **K-832** peak should be ≥ 2000 .
- Analysis:

- Construct a calibration curve by injecting the working standard solutions in duplicate.
- Inject the prepared sample solutions in duplicate.
- Calculate the concentration of **K-832** in the samples using the linear regression equation from the calibration curve.

Method Validation Summary

The described HPLC method was validated for linearity, precision, accuracy, and robustness. The results are summarized in the tables below.

Linearity

Concentration (µg/mL)	Mean Peak Area (n=2)
1	15234
5	76170
10	152340
25	380850
50	761700
100	1523400
Correlation Coefficient (r^2)	0.9998

Precision

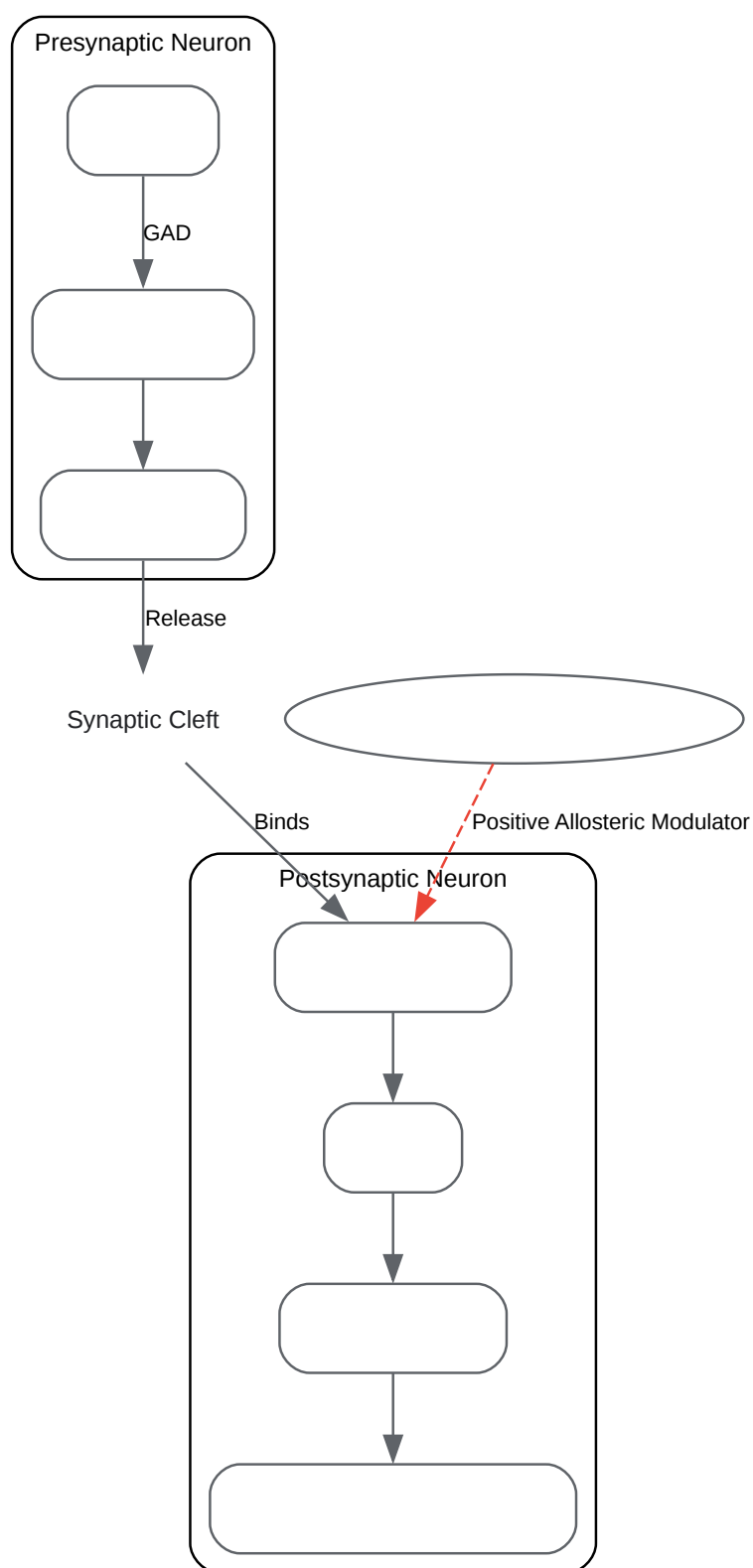
Parameter	Concentration (µg/mL)	RSD (%)
Intra-day Precision (n=6)	25	0.85
Inter-day Precision (n=6 over 3 days)	25	1.23

Accuracy (Spike and Recovery)

Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)
10	9.89	98.9
25	25.35	101.4
50	49.80	99.6
Mean Recovery (%)	99.97	

Potential Signaling Pathway of K-832

Pyridazinone derivatives have been reported to exhibit anticonvulsant activity, potentially through the modulation of the GABAergic system. The proposed mechanism involves the enhancement of GABA-mediated inhibition, which is a key pathway for controlling neuronal excitability.



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Caption: Proposed signaling pathway for the anticonvulsant action of **K-832**.

Conclusion

The HPLC method described in this application note provides a reliable and accurate tool for the quantitative analysis of **K-832**. The method is straightforward, utilizing standard reverse-phase chromatography, and has been shown to be linear, precise, and accurate over a relevant concentration range. This protocol can be readily implemented in research and quality control laboratories for the analysis of **K-832** in various sample matrices. The potential mechanism of action through GABAergic pathways highlights the importance of such analytical methods in furthering the understanding of this class of compounds.

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